molecular formula C12H16N6 B11871555 1-(3-(1H-Pyrazol-1-yl)pyrazin-2-yl)piperidin-4-amine

1-(3-(1H-Pyrazol-1-yl)pyrazin-2-yl)piperidin-4-amine

Cat. No.: B11871555
M. Wt: 244.30 g/mol
InChI Key: HJVFPHKENBIVJW-UHFFFAOYSA-N
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Description

1-(3-(1H-Pyrazol-1-yl)pyrazin-2-yl)piperidin-4-amine is a heterocyclic compound that features a pyrazole ring fused with a pyrazine ring and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(1H-Pyrazol-1-yl)pyrazin-2-yl)piperidin-4-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of pyrazole derivatives with pyrazine derivatives in the presence of a suitable catalyst can yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions: 1-(3-(1H-Pyrazol-1-yl)pyrazin-2-yl)piperidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols .

Scientific Research Applications

1-(3-(1H-Pyrazol-1-yl)pyrazin-2-yl)piperidin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-(1H-Pyrazol-1-yl)pyrazin-2-yl)piperidin-4-amine involves its interaction with specific molecular targets. It may inhibit or activate certain enzymes or receptors, thereby modulating biochemical pathways. For instance, it has been studied as an inhibitor of specific kinases involved in cancer cell proliferation .

Comparison with Similar Compounds

  • 3-(1H-Pyrazol-4-yl)pyrazin-2-amine
  • 4-(1H-Pyrazol-1-yl)pyrimidine
  • 2-(1H-Pyrazol-1-yl)pyridine

Uniqueness: 1-(3-(1H-Pyrazol-1-yl)pyrazin-2-yl)piperidin-4-amine stands out due to its unique combination of pyrazole, pyrazine, and piperidine moieties, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for developing novel therapeutic agents and studying complex biochemical pathways .

Properties

Molecular Formula

C12H16N6

Molecular Weight

244.30 g/mol

IUPAC Name

1-(3-pyrazol-1-ylpyrazin-2-yl)piperidin-4-amine

InChI

InChI=1S/C12H16N6/c13-10-2-8-17(9-3-10)11-12(15-6-5-14-11)18-7-1-4-16-18/h1,4-7,10H,2-3,8-9,13H2

InChI Key

HJVFPHKENBIVJW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N)C2=NC=CN=C2N3C=CC=N3

Origin of Product

United States

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